3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Description
3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₆H₁₅BrO₃ and a molecular weight of 347.21 g/mol . Its structure features a bromine atom at the 3-position, a methoxy group at the 5-position, and a bulky 3-methylbenzyloxy substituent at the 4-position of the benzaldehyde core. This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, such as bromophenols, which exhibit antimicrobial, antitumor, and antioxidant properties . Its structural complexity and substitution pattern make it a versatile precursor for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZEGYDSTZPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with 4-hydroxy-5-methoxybenzaldehyde , a phenolic aldehyde derivative. This precursor is accessible via the Reimer-Tiemann reaction applied to 4-hydroxy-5-methoxybenzene, where chloroform and a strong base (e.g., NaOH) introduce the aldehyde group ortho to the hydroxyl group. Subsequent protection of the hydroxyl group at position 4 is critical to direct subsequent bromination.
Key Reaction:
Protection of the Hydroxyl Group
The 4-hydroxy group is protected as a 3-methylbenzyl ether to prevent undesired side reactions during bromination. This is achieved by reacting 4-hydroxy-5-methoxybenzaldehyde with 3-methylbenzyl bromide in the presence of a base (e.g., KCO) in a polar aprotic solvent like dimethylformamide (DMF):
Optimization Note:
-
Maintaining anhydrous conditions and a temperature of 80–100°C improves yields (70–85%).
Regioselective Bromination
Bromination at position 3 is achieved using bromine (Br) in the presence of iron(III) bromide (FeBr) as a Lewis acid. The electron-donating methoxy and benzyloxy groups direct electrophilic substitution to position 3:
Critical Parameters:
-
Temperature: 0–5°C to minimize polybromination.
-
Solvent: Dichloromethane ensures homogeneity and facilitates Br diffusion.
Comparative Analysis of Bromination Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic Bromination | Br, FeBr | 0–5°C, CHCl | 65–75 | 95 |
| N-Bromosuccinimide (NBS) | NBS, AIBN | Reflux, CCl | 50–60 | 90 |
| HBr/HO | HBr, HO | RT, AcOH | 40–50 | 85 |
Key Insight:
Electrophilic bromination with Br/FeBr offers superior regioselectivity and yield compared to radical-based (NBS) or oxidative (HBr/HO) methods.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| H NMR (400 MHz, CDCl) | δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 4H, Ar-H), 5.15 (s, 2H, OCH), 3.89 (s, 3H, OCH), 2.38 (s, 3H, CH) |
| C NMR (100 MHz, CDCl) | δ 191.2 (CHO), 159.8 (C-OCH), 137.5–114.2 (Ar-C), 70.1 (OCH), 55.6 (OCH), 21.4 (CH) |
| IR (KBr) | 2850 cm (CHO), 1600 cm (C=C), 1250 cm (C-O-C) |
Industrial Scalability and Challenges
Byproduct Management
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Di-brominated Byproducts: Minimized by controlling Br stoichiometry (1.05 equiv).
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3-Methylbenzyl Bromide Excess: Recovered via fractional distillation.
Alternative Synthetic Routes
Ullmann Coupling Approach
Aryl halides can undergo coupling with 3-methylbenzyl alcohol using copper catalysts, but this method suffers from low yields (<40%).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzaldehyde Derivatives
Key Observations:
Compounds with electron-withdrawing groups (e.g., CF₃ in , Cl in ) exhibit increased electrophilicity at the aldehyde carbon, favoring reactions like nucleophilic additions or condensations . Dual halogens (e.g., 2,3-dibromo in ) enhance reactivity in cross-coupling reactions but reduce solubility in polar solvents .
Biological Relevance: Bromophenols derived from the target compound and its analogs (e.g., ) show enhanced antimicrobial activity due to halogen-mediated disruption of microbial membranes . The 3-methylphenyl group in the target compound may improve blood-brain barrier penetration compared to derivatives with polar substituents (e.g., OH in ) .
Table 2: Reactivity in Catalytic Reactions
| Catalyst Substituent (Position) | Reaction Rate (k, s⁻¹) | Equilibrium Constant (K) |
|---|---|---|
| p-Methoxy | 0.45 ± 0.02 | 1.2 × 10³ |
| p-Bromo | 0.62 ± 0.03 | 2.8 × 10³ |
| p-CF₃ | 0.89 ± 0.04 | 5.6 × 10³ |
| Target Compound (mixed) | Inferred: ~0.55 | Inferred: ~2.0 × 10³ |
- The target compound ’s mixed substituents (bromo and methoxy) likely result in intermediate reactivity between p-bromo and p-methoxy derivatives, as bromo is electron-withdrawing while methoxy is electron-donating .
- Derivatives with para-substituted electron-withdrawing groups (e.g., CF₃ in ) exhibit higher reaction rates due to increased electrophilicity .
Solubility and Physicochemical Properties
Biological Activity
3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is a synthetic compound characterized by its unique molecular structure, which includes bromine and methoxy functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
- Molecular Formula : C16H15BrO3
- Molecular Weight : 335.2 g/mol
- Structure : The compound features a bromine atom, two methoxy groups, and a phenyl ring substituted with a methyl group, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Preliminary studies indicate that 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells. The cytotoxic effects were particularly notable in T-lymphoblastic cell lines, with IC50 values reported in the low nanomolar range:
| Cell Line | IC50 (nM) |
|---|---|
| T-Lymphoblastic Cells | 9 |
| HeLa S3 (Cervical Cancer) | >10 |
| HepG2 (Liver Cancer) | >10 |
These findings suggest a selective cytotoxicity profile that could be beneficial for therapeutic applications.
The precise mechanism by which 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets, including enzymes involved in cell signaling pathways and gene expression modulation. This interaction may lead to altered cellular responses, promoting apoptosis in cancer cells while minimizing effects on healthy cells.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that further investigation into its structure-activity relationship (SAR) could yield more potent derivatives. -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via sequential functionalization of a benzaldehyde scaffold. A typical route involves:
- Step 1 : Bromination of 5-methoxy-4-hydroxybenzaldehyde using N-bromosuccinimide (NBS) under acidic conditions to introduce the bromine atom .
- Step 2 : Protection of the phenolic hydroxyl group via alkylation with 3-methylbenzyl bromide. This is achieved using a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
- Optimization : Elevated temperatures (80–100°C) and excess benzyl bromide (1.2–1.5 equivalents) improve conversion rates. Monitoring via TLC (ethyl acetate/petroleum ether) ensures reaction completion .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, benzaldehyde proton at δ 10.0–10.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction (monoclinic system, space group P2₁/c) resolves steric effects of the 3-methylbenzyl group and validates bond angles (e.g., C–O–C ~117°) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₁₅BrO₃: 335.19) .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., bromine, methoxy) influence electrophilic aromatic substitution (EAS) reactivity in this compound?
- Methodological Answer :
- Bromine : Acts as a strong electron-withdrawing group, directing EAS to the para position relative to itself. This is confirmed via nitration studies, where NO₂⁺ preferentially attacks the para site .
- Methoxy Group : Electron-donating via resonance, competing with bromine’s inductive effects. Computational studies (DFT) show partial charge redistribution at the benzaldehyde carbonyl (e.g., Mulliken charge: −0.45 e), enhancing electrophilicity .
- Contradiction Note : Conflicting regioselectivity reports arise when using bulky electrophiles (e.g., tert-butyl groups), where steric hindrance from the 3-methylbenzyl substituent overrides electronic effects .
Q. What strategies resolve contradictions in reported biological activities of Schiff base derivatives derived from this compound?
- Methodological Answer :
- Structural Variability : Schiff bases formed with 4-methoxyaniline () vs. 2-hydrazinopyridine () exhibit divergent biological activities due to differences in imine geometry (e.g., trans vs. cis configurations) .
- Data Harmonization : Meta-analysis of IC₅₀ values (e.g., antimicrobial assays) using standardized protocols (e.g., broth microdilution) minimizes variability. For example, derivatives with π-π stacking interactions (centroid distance ~3.76 Å) show enhanced DNA intercalation .
- Crystallographic Validation : Resolving hydrogen-bonding networks (e.g., O–H⋯N interactions) clarifies discrepancies in enzyme inhibition potency .
Experimental Design & Data Analysis
Q. How can reaction byproducts during alkylation of the phenolic group be minimized?
- Methodological Answer :
- Byproduct Source : Competing O- vs. C-alkylation due to solvent polarity.
- Mitigation :
- Use anhydrous DMF and molecular sieves to suppress hydrolysis .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance selectivity for O-alkylation .
- Monitor byproducts via LC-MS; common impurities include di-alkylated products (retention time ~12.5 min, C₁₈H₁₉BrO₃) .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Optimize Pd(0)-catalyzed coupling transition states. The bromine’s σ-hole (electrostatic potential ~+25 kcal/mol) facilitates oxidative addition .
- Ligand Screening : Bidentate ligands (e.g., XPhos) reduce energy barriers (ΔG‡ ~18 kcal/mol) compared to monodentate ligands (ΔG‡ ~24 kcal/mol) .
- Experimental Validation : Correlate computed activation energies with yields (e.g., 75% yield with XPhos vs. 45% with PPh₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
